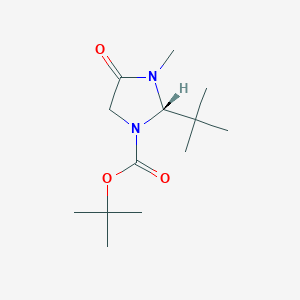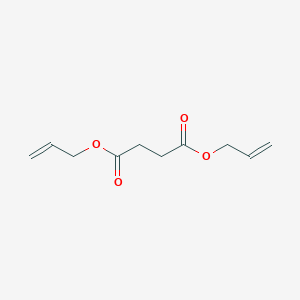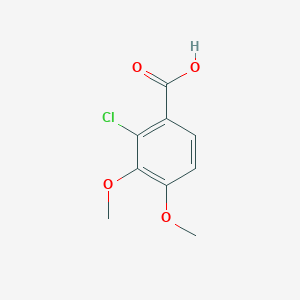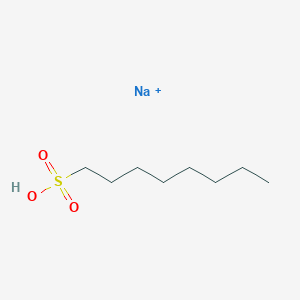
Sodium 1-octanesulfonate
Descripción general
Descripción
Sodium 1-octanesulfonate (also known as sodium octanesulfonate or SAS) is an anionic surfactant used in a variety of industrial, medical, and research applications. It is a water-soluble, white solid with a molecular weight of 286.3 g/mol and a melting point of 45-47°C. The chemical structure of SAS consists of a long-chain hydrocarbon group (octyl) bonded to a sulfonate group. SAS is a versatile surfactant that has been widely used in many areas, such as detergents, emulsifiers, solubilizers, and wetting agents. It is also used in a variety of laboratory experiments, such as cell culture and protein purification.
Aplicaciones Científicas De Investigación
1. Physicochemical Properties
Sodium 1-octanesulfonate (SOS) has been studied for its various physicochemical properties. Research by Deosarkar et al. (2014) explored the density, relative viscosity, and refractive index of SOS solutions, highlighting strong ion-solvent interactions in solution (Deosarkar et al., 2014).
2. Interaction with Proteins
Gong-wu (2009) investigated the interactions between SOS and bovine serum albumin (BSA) using fluorescence spectroscopy, revealing insights into the binding force and quenching mechanism, predominantly hydrophobic in nature (Gong-wu, 2009).
3. Redox Properties
In the field of electrochemistry, Kim et al. (1994) synthesized a water-soluble polymer from the electrochemical oxidation of SOS, demonstrating improved redox cyclability compared to unsubstituted polyaniline (Kim et al., 1994).
4. Conformational Behavior
Ohno et al. (2000) explored the conformational behavior of SOS through vibrational spectroscopy and theoretical calculations, providing insights into the molecular structure and stability of SOS in different states (Ohno et al., 2000).
5. Bactericidal Activity
Kihara et al. (1997) studied the bactericidal activity of SOS in combination with metal ions, suggesting a synergistic effect and the formation of a hydrophobic complex that disrupts cell membranes (Kihara et al., 1997).
6. Aggregation in Aqueous Solutions
Itaya et al. (1994) examined the aggregation behavior of SOS in aqueous solutions, revealing its role in forming complexes with polycations and its impact on fluorescence properties (Itaya et al., 1994).
7. Catalytic Effect in Electrochemical Processes
Nieszporek et al. (2018) investigated the catalytic effect of SOS on the electroreduction of zinc ions, highlighting its dependence on temperature and hydrocarbon chain length (Nieszporek et al., 2018).
8. Sodium Emission in Ultrasound Experiments
Sostaric et al. (2016) observed sodium atom emission from SOS solutions exposed to ultrasound, suggesting a potential mechanism involving surfactant adsorption at bubble interfaces (Sostaric et al., 2016).
9. Application in Functional Materials
Zheng-guo (2005) discussed the synthesis and application of SOS derivatives in producing functional materials, demonstrating its versatility in various applications (Zheng-guo, 2005).
10. Enhancing Permeability in Membranes
Rábago et al. (1994) studied the incorporation of SOS into perfluorosulfonic acid membranes, showing significant permeability improvements for certain applications (Rábago et al., 1994).
11. Corrosion Inhibition
Anbarasi and Rajendran (2012) investigated the inhibitive effect of SOS on the corrosion of carbon steel, demonstrating its efficacy in combination with zinc ions (Anbarasi & Rajendran, 2012).
Mecanismo De Acción
Target of Action
Sodium 1-octanesulfonate is primarily used as an ion-pairing reagent . It interacts with various targets, including organic compounds, peptides, proteins, and even human serum albumin . The primary role of this compound is to facilitate the separation of these targets in chromatographic analyses .
Mode of Action
As an ion-pairing reagent, this compound forms pairs with ions of opposite charge. This interaction alters the solubility and overall behavior of the ions, enabling their separation in a chromatographic system . It’s also used as an ion complexation agent for certain compounds, such as N-nitrosodiethanolamine .
Biochemical Pathways
The specific biochemical pathways affected by this compound are largely dependent on the ions it is pairing with. For instance, when used in the analysis of dopamine and its metabolites, it can impact the biochemical pathways related to dopamine metabolism .
Result of Action
The primary result of this compound’s action is the successful separation of ions in a chromatographic system . This allows for the detailed analysis of complex mixtures, aiding in the identification and quantification of individual components, such as organic compounds, peptides, and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as an ion-pairing reagent can be affected by the pH and temperature of the solution . Additionally, it should be stored under desiccating conditions to maintain its stability .
Safety and Hazards
When handling Sodium 1-octanesulfonate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid dust formation . Avoid contact with skin, eyes or clothing . Avoid ingestion and inhalation . Storage should be in containers that are tightly closed in a dry, cool and well-ventilated place .
Relevant Papers
There are several papers that discuss this compound. For example, a paper titled “A cationic water-soluble pillar 5arene: synthesis and host-guest complexation with this compound” discusses the use of this compound in the synthesis of a cationic water-soluble pillar . Another paper titled “Monitoring of N-nitrosodiethanolamine in cosmetic products by ion-pair complex liquid chromatography and identification with negative ion electrospray ionization mass spectrometry” discusses the use of this compound in the analysis of N-nitrosodiethanolamine in cosmetic products . These papers and others provide valuable insights into the various applications and properties of this compound.
Análisis Bioquímico
Biochemical Properties
Sodium 1-octanesulfonate is known to interact with various biomolecules. For instance, it has been found to interact with human serum albumin . It is also used as an ion-pairing reagent in ultra-high performance liquid chromatography (UPLC) analysis, where it plays a crucial role in the estimation of certain compounds in tissue homogenates .
Cellular Effects
As an ion-pairing reagent, it likely influences cellular processes by interacting with various biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an ion-pairing reagent. It is known to form stable complexes with certain biomolecules, which can influence their behavior and interactions .
Temporal Effects in Laboratory Settings
Given its role as an ion-pairing reagent, it is likely that its effects would be dependent on the duration and conditions of the experiment .
Metabolic Pathways
Given its biochemical properties, it is likely involved in various metabolic processes within the cell .
Transport and Distribution
As an ion-pairing reagent, it is likely to be involved in various transport processes within the cell .
Subcellular Localization
Given its biochemical properties, it is likely to be found in various compartments within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium 1-octanesulfonate can be synthesized by sulfonation of 1-octene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1-octene", "sulfur trioxide", "water", "sodium hydroxide" ], "Reaction": [ "1. Mix 1-octene and sulfur trioxide in a reaction flask", "2. Heat the mixture to 50-60°C and stir for 2-3 hours", "3. Add water slowly to the reaction mixture and stir for another 30 minutes", "4. Add sodium hydroxide to the reaction mixture until pH reaches 7-8", "5. Filter the mixture to obtain the solid product", "6. Wash the product with water and dry it in a vacuum oven" ] } | |
Número CAS |
5324-84-5 |
Fórmula molecular |
C8H18NaO3S |
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
sodium;octane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11); |
Clave InChI |
QXFHPLPMTXEJPV-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCS(=O)(=O)O.[Na] |
Otros números CAS |
5324-84-5 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Números CAS relacionados |
3944-72-7 (Parent) |
Sinónimos |
Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Sodium 1-octanesulfonate?
A1: The molecular formula of this compound is C8H17NaO3S, and its molecular weight is 216.28 g/mol.
Q2: How does the structure of this compound influence its interaction with bovine serum albumin (BSA)?
A2: Studies using fluorescence spectroscopy revealed that this compound binds to bovine serum albumin with a binding constant of 4.06 × 103. [] The interaction is primarily driven by hydrophobic forces, suggesting the alkyl chain of SOS plays a significant role in the binding. [] Further analysis using FT-IR spectra and particle size measurements indicated that SOS binding induces conformational changes in BSA. []
Q3: How is this compound utilized in high-performance liquid chromatography (HPLC)?
A3: this compound is frequently employed as an ion-pairing reagent in HPLC, particularly for separating polar compounds. [, , , , , , , , , , , , , , , , ] Its presence in the mobile phase facilitates the interaction between the analyte and the stationary phase, enhancing resolution and selectivity.
Q4: Can you provide specific examples of how this compound has been used in HPLC analysis?
A4: Certainly. This compound has been successfully employed in HPLC methods for analyzing various compounds, including:
- Amino acid enantiomers: Separation of phenylalanine and tryptophan enantiomers in dietary supplements. []
- Melamine: Determination of melamine migration in imitation ceramic tableware and fresh milk. [, ]
- Sodium camphor sulfonate: Quantification of sodium camphor sulfonate in injections. []
- Nifedipine: Determination of nifedipine in Aidiqing sustained-release capsules. []
- Nicotinic acid: Quantification of nicotinic acid in injections. []
Q5: How does the pH of the mobile phase affect the performance of this compound in HPLC analysis?
A5: The pH of the mobile phase significantly impacts the ionization state of both this compound and the analyte, thereby influencing their interaction and separation. For instance, in the determination of amino acid enantiomers, a pH gradient between the achiral and chiral columns was crucial for achieving optimal resolution. []
Q6: What is the role of this compound in flocculation studies?
A6: Research using agglomerated stearyl alcohols as model particles demonstrated that this compound acts as an aggregating agent, promoting flocculation. [] The rate constant of flocculation was found to vary with the concentration of SOS. [] This effect is attributed to the oriented adsorption of SOS molecules at the particle-water interface, influencing particle interactions. []
Q7: How does this compound affect the surface tension of aqueous solutions?
A7: this compound is an anionic surfactant. Its presence in aqueous solutions lowers the surface tension due to its adsorption at the air-water interface. [] This property is fundamental to its application in various processes, including emulsification, foaming, and detergency.
Q8: How does this compound interact with metal ions in solution?
A8: Studies investigating the bactericidal activity of this compound revealed a synergistic effect when combined with polyvalent metal ions like Mg2+, Al3+, and La3+. [] This synergy is attributed to the formation of hydrophobic complexes between the 1-octanesulfonate anion and the metal cations, leading to cell membrane disorganization in bacteria. []
Q9: Has this compound been used in any other applications?
A9: Yes, this compound has shown potential in other research areas:
- Host-Guest Chemistry: A cationic water-soluble pillar[5]arene functionalized with trimethylammonium groups formed a stable host-guest complex with this compound in water. [] This suggests potential applications in supramolecular chemistry and materials science.
- Passivation Solution: this compound is a component of a passivation solution for hot-dip galvanized steel, enhancing its corrosion resistance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



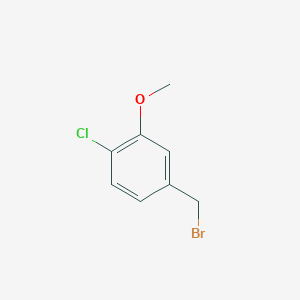


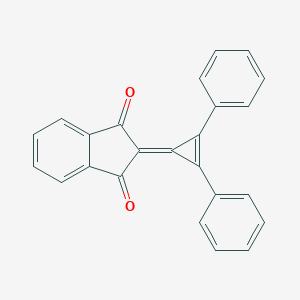
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

